molecular formula C12H18N4O2 B12242393 tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate

tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate

Cat. No.: B12242393
M. Wt: 250.30 g/mol
InChI Key: BRNLREJUHSZHKG-UHFFFAOYSA-N
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Description

tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C13H19N3O2 It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate typically involves the reaction of azetidine derivatives with pyridazine compounds. One common method includes the use of tert-butyl carbamate as a protecting group for the azetidine nitrogen. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or N,N’-diisopropylcarbodiimide to facilitate the coupling reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound may be used to study the effects of azetidine and pyridazine derivatives on biological systems. It can serve as a model compound for investigating the interactions of these moieties with biological targets.

Medicine: In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds containing azetidine and pyridazine rings have been investigated for their activity against various diseases, including cancer and infectious diseases.

Industry: In the industrial sector, this compound may be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine and pyridazine rings can engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • tert-butyl N-[1-(pyridin-2-yl)azetidin-3-yl]carbamate
  • tert-butyl N-[1-(pyrrolidin-3-yl)azetidin-3-yl]carbamate
  • tert-butyl N-[1-(piperidin-3-yl)azetidin-3-yl]carbamate

Uniqueness: tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate is unique due to the presence of the pyridazine ring, which distinguishes it from other similar compounds containing pyridine, pyrrolidine, or piperidine rings. The pyridazine ring can confer different electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity.

Properties

IUPAC Name

tert-butyl N-(1-pyridazin-3-ylazetidin-3-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)14-9-7-16(8-9)10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRNLREJUHSZHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CN(C1)C2=NN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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